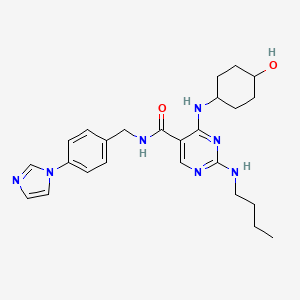

UNC2881

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXOWLPOFYACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of UNC2881

This guide provides a comprehensive overview of the mechanism of action of this compound, a potent and specific small molecule inhibitor of Mer Tyrosine Kinase (MerTK). It details the molecular target, downstream signaling effects, and key experimental data, and provides methodologies for relevant assays.

Core Mechanism of Action: Specific Inhibition of Mer Tyrosine Kinase

This compound is a substituted-pyrimidine compound designed as a potent and selective ATP-competitive inhibitor of Mer Tyrosine Kinase (MerTK).[1][2] MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play crucial roles in regulating immune responses, efferocytosis (the clearance of apoptotic cells), and platelet function.[1][3]

The primary mechanism of action of this compound is the direct binding to the ATP pocket within the kinase domain of MerTK. This binding event prevents the autophosphorylation of the receptor upon ligand binding (e.g., by Gas6 or Protein S), thereby blocking the initiation of downstream intracellular signaling cascades.[1][2] By inhibiting MerTK phosphorylation, this compound effectively abrogates the pro-survival and anti-inflammatory signals that are typically transduced by this receptor.[4][5]

Signaling Pathways Modulated by this compound

Activation of MerTK initiates several pro-oncogenic and survival signaling pathways. This compound-mediated inhibition of MerTK phosphorylation leads to the downstream suppression of these critical pathways.

-

PI3K/Akt Pathway: MerTK activation typically leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. By blocking MerTK, this compound prevents the activation of this pathway, thereby promoting apoptosis.[1][4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is also activated by MerTK signaling and is involved in cell proliferation and differentiation.[1][4] this compound inhibits this pathway by preventing the initial receptor phosphorylation required for downstream signal propagation.[4]

-

Platelet Aggregation: In platelets, MerTK signaling is involved in the second phase of activation, contributing to stable thrombus formation.[2][3] this compound has been shown to potently inhibit collagen-induced platelet aggregation, highlighting its potential as an anti-thrombotic agent.[2][6][7]

Below is a diagram illustrating the MerTK signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for MerTK and significant selectivity over the other TAM family members, Axl and Tyro3. This selectivity is crucial for minimizing off-target effects.

| Target Kinase | Assay Type | IC₅₀ Value | Fold Selectivity vs. MerTK | Reference |

| Mer | Cell-free (biochemical) | 4.3 nM | - | [3][4][5] |

| Mer | In-cell (Phosphorylation) | 22 nM | - | [2][4][6] |

| Axl | Cell-free (biochemical) | 360 nM | ~83-fold | [3][4][6] |

| Tyro3 | Cell-free (biochemical) | 250 nM | ~58-fold | [3][4][6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified MerTK in a cell-free system.

Objective: To determine the IC₅₀ value of this compound against purified MerTK kinase.

Methodology:

-

Reagents: Purified recombinant MerTK kinase domain, biotinylated peptide substrate, ATP, this compound (serially diluted in DMSO), kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT). A luminescence-based ATP detection kit (e.g., ADP-Glo™) is used for readout.

-

Procedure: a. Add kinase buffer, purified MerTK enzyme, and the peptide substrate to the wells of a 384-well plate. b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a solution of ATP (at or near the Kₘ concentration for MerTK). d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). Using the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP. f. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. g. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.

Cellular MerTK Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit MerTK autophosphorylation within a cellular context.

Objective: To determine the in-cell IC₅₀ of this compound for the inhibition of MerTK phosphorylation.

Cell Line: Human B-cell acute lymphoblastic leukemia (B-ALL) cell line 697, which endogenously expresses MerTK.[4]

Methodology:

-

Cell Culture and Treatment: a. Culture 697 B-ALL cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1-2 x 10⁶ cells/mL. b. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or DMSO vehicle control for 1-2 hours at 37°C.

-

Cell Lysis: a. Harvest cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet in 1X SDS sample buffer containing protease and phosphatase inhibitors. c. Sonicate the lysate to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.

-

SDS-PAGE and Western Blot: a. Separate proteins by molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel. b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MerTK (p-MerTK). e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detection and Analysis: a. Image the resulting chemiluminescent signal. b. Strip the membrane and re-probe with an antibody for total MerTK and a loading control (e.g., β-actin) to ensure equal protein loading. c. Quantify band intensities using densitometry software. The ratio of p-MerTK to total MerTK is used to determine the dose-dependent inhibition and calculate the IC₅₀ value.

Collagen-Induced Platelet Aggregation Assay

This assay assesses the functional effect of this compound on platelet activation.

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by collagen.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): a. Draw whole human blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with no brake to separate the PRP (supernatant). c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

-

Aggregation Measurement (Light Transmission Aggregometry): a. Place an aliquot of PRP into a cuvette with a stir bar and warm to 37°C in an aggregometer. b. Add this compound (e.g., 3 µM final concentration) or DMSO vehicle and incubate for 3-5 minutes while stirring.[6] c. Calibrate the aggregometer using PRP as the 0% aggregation baseline and PPP as the 100% aggregation baseline. d. Initiate platelet aggregation by adding a specific agonist, fibrillar type I equine collagen (e.g., 2-5 µg/mL).[3][6] e. Record the change in light transmission through the sample over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of this compound is calculated by comparing the maximal aggregation in its presence to that of the vehicle control.

References

- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. uniprot.org [uniprot.org]

- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mer Tyrosine Kinase: A Deep Dive into Function and Signaling

For Researchers, Scientists, and Drug Development Professionals

Mer tyrosine kinase (MERTK) is a critical receptor tyrosine kinase involved in a spectrum of physiological and pathological processes, including immune regulation, tissue homeostasis, and cancer. This technical guide provides a comprehensive overview of MERTK's core functions, its intricate signaling networks, and the experimental methodologies used to investigate this multifaceted receptor.

Core Functions of Mer Tyrosine Kinase

MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in efferocytosis—the clearance of apoptotic cells.[1][2] This process is fundamental in preventing autoimmunity and resolving inflammation.[3] Dysregulation of MERTK signaling is implicated in a variety of diseases, including cancer, where it can promote tumor growth, survival, and resistance to therapy.[4][5][6]

The primary ligands for MERTK are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S.[7][8] These ligands act as a bridge between phosphatidylserine exposed on the surface of apoptotic cells and the MERTK receptor on phagocytes, such as macrophages.[9][10] This interaction triggers MERTK dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain, initiating a cascade of downstream signaling events.[11][12]

Quantitative Data on MERTK Interactions

The following tables summarize key quantitative data related to MERTK's interactions with its ligands and small molecule inhibitors.

Table 1: Ligand Binding Affinities for MERTK

| Ligand | Binding Affinity (Kd) | Notes |

| Gas6 | 3- to 10-fold lower affinity for MERTK compared to Axl[4] | Precise Kd values for the MERTK-Gas6 interaction are not consistently reported and can be cell-type and assay dependent. |

| Protein S | High-affinity ligand for MERTK | Species-specificity in binding has been observed.[13] |

Table 2: IC50 Values of Selected MERTK Small Molecule Inhibitors

| Inhibitor | MERTK IC50 (nM) | Target Profile | Reference(s) |

| MRX-2843 (UNC2371) | 1.3 | Dual MERTK/FLT3 inhibitor | [1][5][14][15] |

| UNC2025 | 0.46 - 0.74 | Dual MERTK/FLT3 inhibitor | [6][14][16][17][18] |

| UNC2250 | 1.7 | Selective MERTK inhibitor | [14] |

| UNC2881 | 4.3 | Selective MERTK inhibitor | [14] |

| UNC5293 | 0.9 | Selective MERTK inhibitor | [14] |

| Tamnorzatinib (ONO-7475) | 1.0 | Axl/MERTK inhibitor | [14] |

| Merestinib (LY2801653) | 10 | Multi-kinase inhibitor | [14] |

| LDC1267 | <5 | TAM kinase inhibitor | [14] |

| S49076 | <20 | Met/AXL/MER/FGFR inhibitor | [14] |

| AZD7762 | ~38 | Chk/MERTK inhibitor | [19] |

MERTK Signaling Pathways

Upon ligand-mediated activation, MERTK initiates several key downstream signaling cascades that regulate diverse cellular functions. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Focal Adhesion Kinase (FAK) pathways.[18][20][21]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of cell survival, proliferation, and growth. MERTK activation leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

Caption: MERTK-activated PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and migration. MERTK activation can lead to the recruitment of adaptor proteins like Grb2, which initiates the Ras-Raf-MEK-ERK signaling cascade.[3][20]

Caption: MERTK-activated MAPK/ERK signaling pathway.

FAK and STAT Signaling

MERTK signaling is also implicated in cell migration and invasion through the activation of Focal Adhesion Kinase (FAK) and regulation of the Rho family of small GTPases.[4][20] Additionally, MERTK can activate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT6, which contribute to pro-survival phenotypes.[18][20]

Caption: MERTK-activated FAK and STAT signaling pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study MERTK function and signaling.

In Vitro MERTK Kinase Assay

This assay measures the kinase activity of MERTK and is crucial for screening potential inhibitors.

Materials:

-

Recombinant human MERTK protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds (potential inhibitors)

-

White, opaque 96-well plates

Procedure:

-

Prepare a master mix containing kinase buffer, MERTK enzyme, and the peptide substrate.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MERTK (approximately 42 µM).[19]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Efferocytosis Assay

This assay quantifies the ability of phagocytes (e.g., macrophages) to engulf apoptotic cells, a key function of MERTK.

Materials:

-

Phagocytic cells (e.g., primary macrophages or a macrophage cell line like J774)

-

Target cells for apoptosis induction (e.g., Jurkat T cells)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent dyes for labeling cells (e.g., Calcein-AM for target cells and a cell-impermeant dye for dead cells, or pHrodo Red for engulfed cells)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Preparation of Phagocytes: Plate the phagocytic cells in a multi-well plate and allow them to adhere and differentiate if necessary.

-

Induction of Apoptosis in Target Cells: Treat the target cells with an apoptosis-inducing agent. For example, incubate Jurkat cells with 1-2.5 µM staurosporine for 3-4 hours.[16] Confirm apoptosis using annexin V/propidium iodide staining.

-

Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. For example, label with Calcein-AM to identify engulfed cells or with pHrodo Red, which fluoresces in the acidic environment of the phagosome.[16]

-

Co-culture: Wash the phagocytes and add the labeled apoptotic cells at a specific ratio (e.g., 3:1 or 6:1 apoptotic cells to phagocytes).[16]

-

Incubation: Co-culture the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for efferocytosis.

-

Washing: Gently wash the wells to remove non-engulfed apoptotic cells.

-

Quantification:

-

Flow Cytometry: Detach the phagocytes and analyze the percentage of fluorescently positive phagocytes, indicating the uptake of labeled apoptotic cells.

-

Fluorescence Microscopy: Visualize and count the number of phagocytes that have engulfed fluorescently labeled apoptotic cells. The efferocytosis index can be calculated as (number of phagocytes with engulfed cells / total number of phagocytes) x 100.[14]

-

Co-immunoprecipitation (Co-IP) to Identify MERTK-Interacting Proteins

Co-IP is used to identify proteins that bind to MERTK within a cellular context.

Materials:

-

Cells expressing MERTK

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MERTK antibody

-

Control IgG antibody (from the same species as the anti-MERTK antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Cell Lysis: Lyse the cells expressing MERTK with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MERTK antibody or a control IgG antibody overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis:

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins.

-

Mass Spectrometry: For an unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying MERTK-interacting proteins using co-immunoprecipitation followed by mass spectrometry.

Caption: Workflow for identifying MERTK-interacting proteins.

This guide provides a foundational understanding of MERTK's function and signaling, equipping researchers and drug development professionals with the necessary knowledge to further explore this important therapeutic target.

References

- 1. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas6 and Protein S Ligands Cooperate to Regulate MerTK Rhythmic Activity Required for Circadian Retinal Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. string-db.org [string-db.org]

- 4. Molecular Pathways: MERTK Signaling in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. tabaslab.com [tabaslab.com]

- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]

- 16. In vitro efferocytosis assay (Flow cytometry) [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Mertk Surface Expression via ADAM17 and γ-Secretase Proteolytic Processing [mdpi.com]

- 20. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Core Introduction to Mer Tyrosine Kinase (MerTK)

An In-depth Technical Guide to the Role of Mer Kinase in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Mer tyrosine kinase (MerTK) is a member of the TAM family of receptor tyrosine kinases, which also includes Tyro3 and Axl.[1][2] These receptors are critical regulators of tissue homeostasis and immune function. MerTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S (ProS1), which act as bridging molecules to phosphatidylserine exposed on the surface of apoptotic cells.[1] This interaction is fundamental to MerTK's primary physiological roles: the clearance of apoptotic cells, a process known as efferocytosis, and the suppression of inflammatory responses.[1][2][3] Dysregulation of MerTK signaling is implicated in a wide range of pathologies, from cancer to autoimmune disorders, making it a compelling target for therapeutic development.

The Dichotomous Role of MerTK in Cancer

In oncology, MerTK is a double-edged sword. While its homeostatic functions are protective, its aberrant expression in malignant cells and cells within the tumor microenvironment (TME) often promotes cancer progression.

Pro-Tumorigenic Functions

Aberrant MerTK expression and activation have been documented in a wide array of solid and liquid malignancies, where it drives neoplasia through several mechanisms:

-

Oncogenic Signaling: Ligand binding induces MerTK homodimerization and autophosphorylation, triggering canonical pro-oncogenic signaling cascades including PI3K/AKT, MEK/ERK, and JAK/STAT.[4][5] These pathways promote growth factor independence, cell cycle progression, proliferation, and resistance to apoptosis.[4][6]

-

Chemoresistance: MerTK signaling can provide escape mechanisms for tumors treated with targeted agents.[4] It shares downstream pathways with other oncogenic drivers, such as EGFR, allowing it to establish bypass signaling that confers resistance to therapy.[4]

-

Immune Evasion: MerTK activation within the TME fosters an immunosuppressive landscape.[4] On tumor-associated macrophages (TAMs), MerTK signaling dampens the production of pro-inflammatory cytokines like IL-12 while increasing anti-inflammatory cytokines such as IL-10.[7][8] This skews macrophages towards a pro-tumor M2-like phenotype.[7] Furthermore, MerTK activation can upregulate the expression of the immune checkpoint protein PD-L1 on both tumor cells and macrophages, leading to T-cell exhaustion and impaired anti-tumor immunity.[4][9][10]

Quantitative Data: MerTK's Role in Various Cancers

The following table summarizes the pathways and functional outcomes associated with MerTK signaling in different cancer models.

| Cancer Type | Key Downstream Pathways Activated | Functional Outcomes | References |

| Leukemia (T-ALL, B-ALL) | PI3K/AKT, MEK/ERK | Increased survival, proliferation, chemoresistance, delayed disease onset. | [4][11] |

| Non-Small Cell Lung Cancer (NSCLC) | PI3K/AKT, FAK | Decreased apoptosis, increased migration and invasion, chemoresistance. | [5][12] |

| Glioblastoma (GBM) | FAK, RhoA | Increased migration, invasion, and resistance to apoptosis. | [5][11] |

| Melanoma | MEK/ERK, PI3K/AKT | Increased proliferation, survival, migration, and bypass signaling resistance. | [4] |

| Triple-Negative Breast Cancer (TNBC) | Akt, mTOR, MEK/Erk | Promotes tumor progression and metastatic potential. | [13] |

| Osteosarcoma | p38/STAT3 | Enhances M2 macrophage polarization and PD-L1 expression. | [10] |

Visualization: MerTK Pro-Tumorigenic Signaling

Caption: MerTK pro-tumorigenic signaling cascade.

The Role of MerTK in Autoimmune Diseases

In contrast to its role in cancer, MerTK signaling is essential for maintaining immune tolerance and preventing autoimmunity. Its dysfunction is strongly linked to the pathogenesis of systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE).

Maintenance of Immune Homeostasis

-

Efferocytosis: MerTK is a primary receptor on macrophages and dendritic cells responsible for clearing billions of apoptotic cells generated daily.[2][3] This process prevents the accumulation of necrotic cell debris, which can be a source of autoantigens that trigger autoimmune responses.[9]

-

Anti-Inflammatory Signaling: Upon engulfing an apoptotic cell, MerTK signaling actively suppresses inflammation. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and promotes the secretion of anti-inflammatory cytokines (e.g., IL-10).[7][8] This function is critical for resolving inflammation and maintaining self-tolerance.

-

Disease Models: Genetic deletion of MerTK in mice leads to impaired efferocytosis and the development of a progressive, lupus-like autoimmune disease, underscoring its critical homeostatic role.[4][9]

Quantitative Data: MerTK in Autoimmune Models

The following table summarizes key findings related to MerTK status in autoimmune disease models and patients.

| Model / Condition | Key Finding | Consequence / Correlation | References |

| MerTK Knockout Mice | Decreased IL-10, Increased IL-12 & IL-6 | Development of lupus-like autoimmunity. | [7][8][9] |

| SLE Patients | Increased plasma levels of soluble Mer (sMer) | Positive correlation with disease activity (SLEDAI score), particularly in lupus nephritis. | |

| SLE Patients | Increased membrane Mer (mMer) on CD14+ monocytes | Positive correlation with SLEDAI score and presence of autoantibodies. | [14] |

| Rheumatoid Arthritis (RA) Patients | Increased plasma levels of sMer | Levels do not correlate with disease activity score (DAS). | [15] |

Visualization: MerTK-Mediated Efferocytosis

Caption: MerTK-mediated efferocytosis and immune suppression.

Key Experimental Protocols

Detailed methodologies are crucial for studying MerTK function. Below are protocols for two key assays.

Protocol: In Vitro MerTK Kinase Activity Assay (ADP-Glo™ Based)

This protocol outlines a luminescent-based assay to measure the kinase activity of purified MerTK by quantifying ADP formation.[16][17]

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where MerTK phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.

Methodology:

-

Kinase Reaction Setup (25 µL volume):

-

Prepare a master mix containing Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA), the desired concentration of ATP (e.g., 10 µM), and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Add purified recombinant MerTK enzyme (e.g., 10 ng) to the wells of a white 96-well plate.

-

Add test compounds (inhibitors) or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix for light generation.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader. The signal intensity directly correlates with the amount of ADP produced and thus, MerTK activity.

-

Calculate IC₅₀ values for inhibitors by plotting the dose-response curve.

-

Protocol: In Vitro Efferocytosis Assay (Flow Cytometry Based)

This protocol details a method to quantify the engulfment of apoptotic cells by phagocytes.[18][19][20]

Principle: Phagocytic cells (e.g., macrophages) are co-cultured with apoptotic "target" cells that have been pre-labeled with a fluorescent dye. After co-incubation, non-engulfed cells are washed away, and the percentage of phagocytes that have become fluorescent (by engulfing the labeled cells) is quantified by flow cytometry.

Methodology:

-

Preparation of Phagocytes:

-

Seed phagocytic cells (e.g., THP-1 monocytes or primary macrophages) in a 24-well plate at a density that will result in ~90% confluency on the day of the assay (e.g., 1x10⁵ cells/well).[19]

-

If using THP-1 monocytes, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 24-48 hours.[20]

-

Wash the cells and replace the media with fresh culture medium.

-

-

Preparation and Labeling of Apoptotic Cells:

-

Use a cell line that readily undergoes apoptosis (e.g., Jurkat T-cells).

-

Induce apoptosis by exposing the cells to UV-C irradiation (e.g., 150 mJ/cm²) followed by a 2-4 hour incubation at 37°C.[19] Alternatively, use an apoptosis-inducing agent like staurosporine (e.g., 1 µM for 3-6 hours).[21]

-

Label the apoptotic cells with a fluorescent viability dye. For example, incubate cells with Calcein AM (1 µM) or CFSE (1:400 dilution) for 30 minutes at 37°C.[18][21] This dye will fluoresce inside the phagocyte after engulfment.

-

Wash the labeled apoptotic cells twice with PBS or media to remove excess dye. Resuspend in fresh media.

-

-

Co-culture and Engulfment:

-

Remove the media from the phagocyte culture wells.

-

Add the labeled apoptotic cells to the phagocytes at a specific ratio (e.g., 10:1 apoptotic cells to phagocytes).[19]

-

Incubate at 37°C for a defined period (e.g., 30-90 minutes) to allow for engulfment. The optimal time should be determined empirically.

-

-

Sample Preparation and Analysis:

-

Gently wash the wells three times with cold PBS to remove any non-engulfed apoptotic cells.

-

Harvest the phagocytes using a cell scraper or trypsin/EDTA.

-

Analyze the cells by flow cytometry. Gate on the phagocyte population and quantify the percentage of fluorescent cells (e.g., FITC-positive for Calcein AM/CFSE), which represents the efferocytosis index.

-

References

- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Editorial: The key role of Mer receptor tyrosine kinase: where inflammation ends and fibrosis begins [frontiersin.org]

- 3. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]

- 8. JCI - MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis [jci.org]

- 9. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Pathways: MERTK Signaling in Cancer [ouci.dntb.gov.ua]

- 13. Frontiers | Tumor-associated MerTK promotes a pro-inflammatory microenvironment and enhances immune checkpoint inhibitor response in triple-negative breast cancer [frontiersin.org]

- 14. The Expression and Clinical Significance of Different Forms of Mer Receptor Tyrosine Kinase in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased plasma levels of the soluble Mer tyrosine kinase receptor in systemic lupus erythematosus relate to disease activity and nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. tabaslab.com [tabaslab.com]

- 19. In vitro efferocytosis assay [bio-protocol.org]

- 20. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

UNC2881: A Technical Guide for Researchers

UNC2881 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and thrombosis.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is a substituted pyrimidine derivative with the following key properties:

| Property | Value | Reference |

| CAS Number | 1493764-08-1 | [1] |

| Molecular Weight | 463.58 g/mol | [2][3] |

| Molecular Formula | C25H33N7O2 | [2][3] |

| In Vitro IC50 (Mer) | 4.3 nM | [1][2][3] |

| In Vitro IC50 (Axl) | 360 nM | [1][4][5] |

| In Vitro IC50 (Tyro3) | 250 nM | [1][4][5] |

| Cellular IC50 (Mer Phosphorylation) | 22 nM | [2][4][5][6][7] |

| Oral Bioavailability (Mice) | 14% | [2][3] |

| Systemic Clearance (Mice) | 94.5 mL/min/kg | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the MerTK catalytic domain. By binding to the ATP-binding pocket of MerTK, this compound prevents the phosphorylation of the kinase and subsequent activation of its downstream signaling pathways.[6][7] The TAM family of receptors, including MerTK, plays a crucial role in various cellular processes, including efferocytosis (the clearance of apoptotic cells), immunoregulation, and platelet aggregation.[6][8]

In the context of thrombosis, MerTK is involved in the second phase of platelet activation.[6][7] Inhibition of MerTK by this compound has been shown to potently inhibit collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent with a potentially lower risk of bleeding compared to current therapies.[4][5][6][7]

Below is a diagram illustrating the signaling pathway of MerTK and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro MerTK Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of MerTK enzymatic activity (IC50).

Materials:

-

Recombinant human MerTK protein

-

This compound (stock solution in DMSO)

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MerTK enzyme and the poly (Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume should be 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TAM Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

UNC2881: A Potent and Selective Tool for the Interrogation of Mer Kinase Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in a diverse range of physiological and pathological processes. Its involvement in efferocytosis (the clearance of apoptotic cells), immune regulation, platelet aggregation, and cancer progression has positioned it as a compelling target for therapeutic intervention. The study of MerTK biology has been significantly advanced by the development of specific chemical probes. Among these, UNC2881 has distinguished itself as a potent and selective small molecule inhibitor, providing researchers with a valuable tool to dissect the intricate signaling pathways governed by this kinase. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

The selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. This compound exhibits significant selectivity for MerTK over the other TAM family members, Axl and Tyro3.

| Kinase | IC50 (nM) | Reference(s) |

| Mer | 4.3 | [1][2][3] |

| Mer (cell-based) | 22 | [4][5][6][7] |

| Axl | 360 | [4][5][8][9] |

| Tyro3 | 250 | [1][3][4][5][8][9] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

Understanding the behavior of an inhibitor in a whole-organism context is crucial for in vivo studies. The following table summarizes key pharmacokinetic parameters of this compound in mice following a single dose.

| Parameter | Value | Administration Route | Reference(s) |

| Systemic Clearance | 94.5 mL/min/kg | Intravenous (i.v.) | [4] |

| Oral Bioavailability | 14% | Oral (p.o.) | [4] |

| Terminal Half-life | 0.80 h | Intravenous (i.v.) | [4] |

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

For In Vitro Use (10 mM Stock):

-

Weigh out the desired amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C for long-term stability.[1]

For In Vivo Oral Administration: A common vehicle for oral gavage of this compound in mice consists of a mixture of DMSO, PEG300, and Tween 80 in saline.[1]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of sterile saline to reach a final volume of 1 mL.

-

This formulation should be prepared fresh before each use.

Western Blot Analysis of Mer Kinase Phosphorylation

This protocol allows for the direct assessment of this compound's inhibitory effect on MerTK activation in a cellular context.

Materials:

-

Cell line expressing MerTK (e.g., 697 B-ALL cells)

-

This compound

-

MerTK ligand (e.g., Gas6)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MerTK and anti-total-MerTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a MerTK ligand like Gas6 for 15-30 minutes to induce phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-MerTK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-MerTK antibody to confirm equal protein loading.

Platelet Aggregation Assay

This compound has been shown to inhibit collagen-induced platelet aggregation, a key function of MerTK in hemostasis.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound

-

Collagen (agonist)

-

Saline

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add this compound or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 1 hour).

-

Place the cuvettes with PRP in the aggregometer and establish a baseline reading.

-

Add collagen to induce platelet aggregation and record the change in light transmittance over time.

-

The percentage of aggregation is calculated relative to the light transmittance of PPP.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Mandatory Visualization

Caption: MerTK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Mer kinase inhibitors by Virtual Screening using Structural Protein-Ligand Interaction Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. euncl.org [euncl.org]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Discovery of Mer kinase inhibitors by virtual screening using Structural Protein-Ligand Interaction Fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

UNC2881 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MERTK is overexpressed in numerous malignancies and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy. Inhibition of MERTK signaling by this compound presents a promising therapeutic strategy for various cancers. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays and analysis of MERTK signaling.

Mechanism of Action

This compound selectively inhibits the kinase activity of MERTK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of MERTK signaling can lead to decreased cell proliferation, induction of apoptosis, and enhanced sensitivity to other anticancer agents.

Data Presentation

The following table summarizes the in vitro efficacy of this compound across different cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time | Reference |

| 697 | B-cell Acute Lymphoblastic Leukemia | MERTK Phosphorylation Inhibition | 22 | 1 hour | [2] |

| 32D-EMC (chimeric EGFR-MerTK) | Murine Myeloid | MERTK Phosphorylation Inhibition | Dose-dependent inhibition (0-1000 nM) | 1 hour | [1] |

| G361 | Melanoma | MERTK Phosphorylation Inhibition | Not explicitly stated for this compound | Not explicitly stated for this compound | [3] |

Signaling Pathway

This compound targets the MERTK signaling pathway. Upon ligand binding (e.g., Gas6 or Protein S), MERTK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival and proliferation. This compound blocks this initial phosphorylation step.

Caption: MERTK signaling pathway and its inhibition by this compound.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble in DMSO.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of serum-free medium before adding it to the final culture volume.

-

Storage: Store the solid compound at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability (MTT) Assay

This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells (e.g., A549 lung cancer cells) using an MTT assay.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate overnight to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 nM this compound).

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

-

Protocol 2: Western Blot for MERTK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on MERTK phosphorylation in cancer cells.

Materials:

-

Cancer cell line expressing MERTK (e.g., 697 B-ALL cells)

-

Appropriate cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MERTK and anti-total-MERTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells in 6-well plates at an appropriate density.

-

Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour.[1]

-

If studying ligand-induced phosphorylation, starve the cells in serum-free medium before treatment with this compound, followed by stimulation with a MERTK ligand (e.g., Gas6).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MERTK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total MERTK or a housekeeping protein like β-actin.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell-based experiment with this compound.

Caption: General workflow for this compound cell-based experiments.

References

Recommended UNC2881 concentration for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and specific small molecule inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It demonstrates high selectivity for MerTK over the other TAM family members, Axl and Tyro3.[2][3] This selectivity makes this compound a valuable tool for investigating the biological functions of MerTK in various physiological and pathological processes, including efferocytosis, inflammation, and cancer. These application notes provide recommended concentration ranges for key in vitro assays and detailed protocols to guide experimental design.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the quantitative data for this compound's inhibitory activity in various assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Assay Type | Target/Cell Line | IC50 Value | Notes |

| Cell-Free Kinase Assay | MerTK | 4.3 nM | Demonstrates direct, potent inhibition of the kinase.[1][2][3] |

| Cell-Free Kinase Assay | Axl | 360 nM | ~83-fold less potent than against MerTK.[1][4] |

| Cell-Free Kinase Assay | Tyro3 | 250 nM | ~58-fold less potent than against MerTK.[1][2][4] |

| Cellular Phosphorylation Assay | 697 B-ALL Cells | 22 nM | Measures the inhibition of steady-state MerTK phosphorylation in a cellular context.[2][5] |

| Platelet Aggregation Assay | Human Platelet-Rich Plasma | >25% inhibition at 3 µM | Inhibits collagen-induced platelet aggregation.[1][4] |

Signaling Pathway

This compound exerts its effects by blocking the ATP-binding site of MerTK, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades. MerTK signaling is crucial for regulating inflammation and the clearance of apoptotic cells. One key pathway involves the activation of ERK, which suppresses the phosphorylation of 5-lipoxygenase (5-LOX), leading to the production of pro-resolving lipid mediators like lipoxins.[6] this compound's inhibition of MerTK blocks these downstream effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TAM Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of UNC2881 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase subfamily.[1][2][3] It demonstrates high selectivity for MerTK with an IC50 value of 4.3 nM, distinguishing it from other TAM kinases like Axl (IC50 = 360 nM) and Tyro3 (IC50 = 250 nM).[1][4][5] In cellular assays, this compound inhibits Mer kinase phosphorylation with an IC50 of 22 nM.[4][5][6] Due to its role in processes like platelet aggregation and macrophage activity, this compound is a valuable tool for research in thrombosis, inflammation, and oncology.[3][6]

Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions.

Quantitative Data Summary

The following tables summarize the key properties and specifications for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Weight | 463.58 g/mol [1][4][5] |

| Chemical Formula | C₂₅H₃₃N₇O₂[1][4][5] |

| CAS Number | 1493764-08-1[1][4][5] |

| Appearance | White to off-white solid[5] |

Table 2: Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 30 - 92 mg/mL (approx. 65 - 198 mM)[1][4] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] Sonication or warming to 60°C may be required to achieve higher concentrations.[5][7] |

| Ethanol | ~5 - 7 mg/mL[4] | Heating may be required.[7] |

| Water | Insoluble[4] | |

| DMF | 30 mg/mL[1] |

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Recommendations |

| Solid Powder | -20°C | 3 years[4][5][7] | Store in a desiccator. |

| DMSO Stock Solution | -80°C | 1 - 2 years[4][5] | Recommended. Aliquot to avoid freeze-thaw cycles.[4][8] |

| DMSO Stock Solution | -20°C | 1 month - 1 year[4][5] | Suitable for shorter-term storage. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental application of this compound.

Caption: MerTK signaling pathway inhibited by this compound.

Caption: Experimental workflow for using this compound.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different concentrations.

Materials

-

This compound powder (MW = 463.58 g/mol )

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure

-

Pre-Weighing Preparation: Before opening, bring the this compound vial to room temperature to prevent moisture condensation.

-

Weighing this compound:

-

Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.64 mg of this compound.

-

Calculation:Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)

-

0.001 L x 0.01 mol/L x 463.58 g/mol = 0.00464 g = 4.64 mg

-

-

Dissolution:

-

Transfer the weighed powder to a sterile vial.

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.64 mg). Using fresh DMSO is crucial as it is hygroscopic, and absorbed water can significantly decrease the solubility of this compound.[4]

-

Cap the vial tightly and vortex thoroughly for several minutes.

-

-

Ensuring Complete Dissolution:

-

Storage:

-

Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[4][8]

-

Label each aliquot clearly with the compound name, concentration, and date.

-

Store the aliquots at -80°C for long-term stability (up to 2 years).[5]

-

Application Notes

Dilution for In Vitro Cell-Based Assays

-

Working Solution: To prepare a working solution, the DMSO stock is serially diluted in cell culture medium.

-

Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[8][10]

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium without the inhibitor.[11]

-

Precipitation: this compound may precipitate when the DMSO stock is diluted into an aqueous medium. If this occurs, vortexing or brief sonication can often redissolve the compound.[9]

Formulation for In Vivo Animal Studies

Direct injection of a DMSO-based solution is often not suitable for animal studies due to toxicity and poor solubility. A co-solvent formulation is typically required.

-

Example Formulation: A common formulation involves a multi-step dilution. For instance, a clear solution can be prepared with a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12]

-

Preparation: To prepare this formulation, first dilute the this compound DMSO stock into PEG300, mix well, then add Tween-80, mix again, and finally add saline to reach the final volume.[5]

-

Fresh Preparation: Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]

Stability and Handling

-

Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can compromise its stability.[4][8] Aliquoting is the best practice to prevent this.

-

Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can lead to compound precipitation over time.[13] Always use anhydrous DMSO and keep vials tightly sealed.

-

Safety: Handle this compound and DMSO with appropriate safety precautions in a well-ventilated area, wearing gloves and eye protection. DMSO can facilitate the absorption of substances through the skin.[14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TAM Receptor | TargetMol [targetmol.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ziath.com [ziath.com]

- 14. lifetein.com [lifetein.com]

Application Notes and Protocols for In Vivo Administration of UNC2881 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK).[1][2] MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cellular processes, including cell survival, proliferation, and efferocytosis. Its aberrant expression and activation have been linked to the progression of various cancers, particularly acute lymphoblastic leukemia (ALL), as well as to the regulation of platelet activation and thrombosis.[1][2] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound in murine models based on available preclinical data.

Pharmacokinetic Profile of this compound in Mice

Understanding the pharmacokinetic properties of a compound is crucial for designing effective in vivo studies. Preclinical studies in Swiss albino mice have characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Administration Route | Mouse Strain | Reference |

| Systemic Clearance | 94.5 mL/min/kg | Intravenous (i.v.) or Oral (p.o.) | Swiss albino | [3] |

| Oral Bioavailability | 14% | Oral (p.o.) | Swiss albino | [3] |

Note: The high systemic clearance and low oral bioavailability suggest that for sustained plasma concentrations, intraperitoneal or intravenous administration may be more effective, or that frequent oral dosing would be required.

In Vivo Administration and Dosage in a Mouse Model of Thrombosis

While the primary focus of this document is on oncology models, the initial in vivo evaluation of this compound was conceptualized for the treatment and prevention of thrombosis due to MerTK's role in platelet aggregation.[1][2]

Experimental Protocol: Collagen-Induced Platelet Aggregation Inhibition (Conceptual)

Based on the potent in vitro inhibition of collagen-induced platelet aggregation by this compound, a suggested in vivo experiment in mice would be as follows.[2]

Objective: To assess the in vivo efficacy of this compound in preventing collagen-induced thromboembolism.

Mouse Model:

-

Strain: Swiss albino or similar strain.

-

Age: 6-8 weeks.

-

Sex: Male or female.

Drug Preparation and Administration:

-

Compound: this compound.

-

Vehicle: A suitable vehicle for intravenous or oral administration should be determined based on the compound's solubility. A common formulation for similar compounds includes DMSO, PEG300, and Tween 80.

-

Dosage: Based on preliminary data for related compounds, a starting dose of approximately 3 mg/kg could be evaluated.[3]

-

Administration Route: Intravenous (tail vein) or oral gavage.

-

Dosing Schedule: A single dose administered 30-60 minutes prior to the thrombotic challenge.

Thrombosis Induction and Monitoring:

-

Administer this compound or vehicle to the mice.

-

After the designated pre-treatment time, induce thrombosis by intravenous injection of a collagen and epinephrine solution.

-

Monitor the mice for signs of thromboembolism (e.g., paralysis, respiratory distress) and record survival over a specified period (e.g., 30 minutes).

Endpoint Analysis:

-

Primary endpoint: Survival rate.

-

Secondary endpoints (optional): Measurement of platelet aggregation in blood samples collected post-challenge.

In Vivo Administration and Dosage in a Mouse Model of Acute Lymphoblastic Leukemia (ALL)

Preclinical studies have demonstrated the therapeutic potential of a novel Mer-selective tyrosine kinase inhibitor, referred to as "UNC TKI," which is likely this compound or a closely related analog, in mouse models of ALL.

Experimental Protocol: Orthotopic B-ALL Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of this compound in a minimal residual disease and established disease model of B-ALL.

Mouse Model:

-

Strain: Immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Line: 697 B-ALL cells engineered to express luciferase for in vivo imaging.

-

Engraftment: Intravenous injection of 697-luciferase cells.

Drug Preparation and Administration:

-

Compound: UNC TKI (this compound or related compound).

-

Vehicle: To be determined based on solubility and route of administration (likely a formulation suitable for oral gavage).

-

Dosage: A dose-dependent effect was observed. Specific dosages would need to be optimized, but a starting point could be extrapolated from related compounds.

-

Administration Route: Oral gavage, leveraging the reported oral bioavailability.

-

Dosing Schedule:

-

Minimal Residual Disease Model: Treatment initiated shortly after cell inoculation.

-

Established Disease Model: Treatment initiated after 14 days of leukemia establishment, confirmed by bioluminescence imaging.

-

Frequency: Daily or twice-daily administration.

-

Efficacy Evaluation:

-

Monitor tumor burden regularly using in vivo bioluminescence imaging.

-

Record animal survival.

-

At the end of the study, collect bone marrow to assess the inhibition of MER phosphorylation/activation in leukemic blasts by Western blot or flow cytometry.

Expected Outcomes:

-

Dose-dependent reduction in tumor burden as measured by bioluminescence.

-

Increased median survival in treated mice compared to vehicle controls.

-

Inhibition of Mer phosphorylation in leukemic cells from treated mice.

Signaling Pathways and Experimental Workflows

MerTK Signaling Pathway in Leukemia

This compound exerts its anti-leukemic effects by inhibiting the MerTK signaling pathway, which is crucial for the survival and proliferation of leukemia cells.

Caption: MerTK signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study in an ALL Xenograft Model

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of ALL.

Caption: Experimental workflow for this compound in vivo efficacy testing.

Conclusion

This compound is a promising MerTK inhibitor with demonstrated preclinical rationale for its use in oncology and thrombosis models. The provided protocols and data serve as a guide for researchers designing in vivo studies with this compound. It is essential to perform pilot studies to determine the optimal dose, schedule, and administration route for specific mouse models and experimental questions. Further investigation into the in vivo efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC2881 Formulation for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and selective, orally active inhibitor of Mer proto-oncogene, tyrosine kinase (MerTK), a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] It displays significantly higher selectivity for MerTK over the other TAM family members, AXL and TYRO3.[2][3] MerTK signaling is critically involved in processes such as efferocytosis (the clearance of apoptotic cells) and the regulation of inflammatory responses.[4] Inhibition of MerTK by this compound has been shown to potently block collagen-induced platelet aggregation, suggesting its therapeutic potential in the research of pathologic thrombosis.[1][5]

This document provides detailed application notes and protocols for the preparation and formulation of this compound for use in preclinical animal studies, ensuring consistent and effective delivery for in vivo research.

Physicochemical and Biological Properties

A summary of the key characteristics of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 463.58 g/mol | [2][6] |

| Molecular Formula | C₂₅H₃₃N₇O₂ | [2][6] |

| CAS Number | 1493764-08-1 | [2][6] |

| IC₅₀ (Mer) | 4.3 nM (cell-free assay) | [2][3] |

| IC₅₀ (Mer) | 22 nM (in-cell assay) | [1][3][5] |

| IC₅₀ (Axl) | 360 nM | [1] |

| IC₅₀ (Tyro3) | 250 nM | [1][2] |

| Solubility | Soluble in DMSO (up to 92 mg/mL) | [2][3][6] |

| Storage (Powder) | -20°C for 3 years | [3][7] |

| Storage (Stock Solution) | -80°C for 1 year | [1][2][3] |

Mechanism of Action: MerTK Signaling Pathway

This compound exerts its effect by inhibiting the phosphorylation of MerTK.[1][5] MerTK is activated by its ligands, such as Growth Arrest-Specific 6 (Gas6) and Protein S, which often bridge the receptor to phosphatidylserine on the surface of apoptotic cells.[4] This activation triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway, which promotes efferocytosis and suppresses inflammation.[4] By blocking the kinase activity of MerTK, this compound prevents these downstream effects.

Formulation Protocols for In Vivo Studies

The poor aqueous solubility of this compound necessitates the use of a vehicle for administration in animal models. Several formulations have been successfully used to achieve a clear solution for oral (p.o.) and intravenous (i.v.) delivery.[1][2]

Recommended Vehicle Compositions

| Protocol | % DMSO | % PEG300 | % Tween-80 | % Other | Resulting Solubility | Notes | Reference |

| A | 10% | 40% | 5% | 45% Saline | ≥ 2.5 mg/mL | Use with caution for dosing periods >15 days. | [1] |

| B | 10% | - | - | 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral administration. | [1] |

| C | 10% | - | - | 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | [1] |

| D | 5% | 40% | 5% | 50% ddH₂O | Not Specified | Based on a 92 mg/mL DMSO stock. | [2] |

Detailed Preparation Methodology (Protocol A)

This protocol is suitable for preparing a 1 mg/mL solution of this compound. Adjustments can be made based on the desired final concentration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and high-purity[2]

-